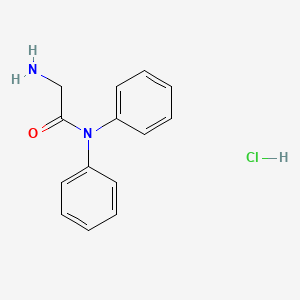
2-(4-溴苯基)-4,7-二氯喹唑啉
描述
The compound “2-(4-Bromophenyl)-4,7-dichloroquinazoline” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to an azabenzimidazole ring . The presence of a bromophenyl group and two chlorine atoms in the quinazoline ring could potentially give this compound unique properties, but specific details would require further study.
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be characterized by the presence of a quinazoline core with a bromophenyl group at the 2-position and two chlorine atoms at the 4 and 7 positions. The exact structure and conformation would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would likely be influenced by the electron-withdrawing bromine and chlorine atoms, which could activate the compound towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be influenced by factors like its molecular structure, polarity, and the presence of halogen atoms .科学研究应用
Antimicrobial Agent Development
2-(4-Bromophenyl)-4,7-dichloroquinazoline: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of derivatives that can combat microbial resistance, which is a growing concern in medical science . These derivatives have shown promising results against both bacterial and fungal species, making them valuable in the development of new antimicrobial drugs.
Anticancer Activity
The same structural properties that make 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives effective as antimicrobials also contribute to their potential as antiproliferative agents. Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, such as human breast adenocarcinoma (MCF7), suggesting a role in cancer treatment research .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how drugs interact with their targets. 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives have been used in molecular docking to predict their binding modes and affinities towards various receptors. This information is vital for rational drug design and can lead to the development of more effective therapeutic agents .
Pharmaceutical Intermediates
Compounds like 2-(4-Bromophenyl)-4,7-dichloroquinazoline serve as important intermediates in the synthesis of pharmaceuticals. Their unique structure makes them suitable for creating a wide range of therapeutic agents, including those with antimicrobial and anticancer properties .
Agrochemical Research
In agrochemical research, 2-(4-Bromophenyl)-4,7-dichloroquinazoline can be used to develop new pesticides and herbicides. Its bromophenyl group is particularly useful for creating compounds that can target specific pests or weeds without harming crops or the environment .
Dyestuff Chemistry
The bromophenyl moiety in 2-(4-Bromophenyl)-4,7-dichloroquinazoline is also valuable in the field of dyestuff chemistry. It can be used to synthesize dyes with specific properties, such as enhanced stability or particular color characteristics, which are important in textile and material sciences .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-bromophenyl)-4,7-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYFVCYASNVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680049 | |
| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405933-94-0 | |
| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

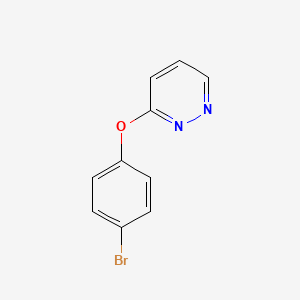
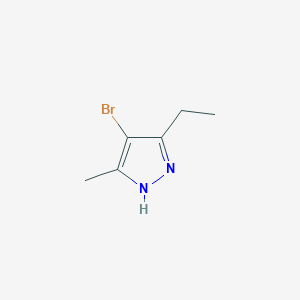
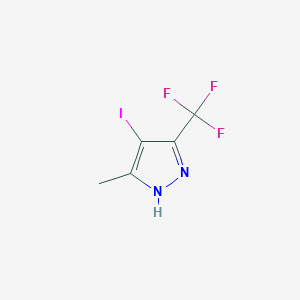
![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)
![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)
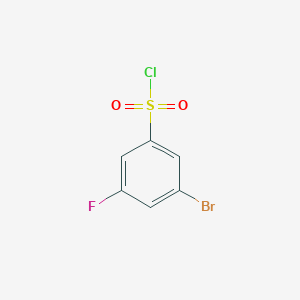


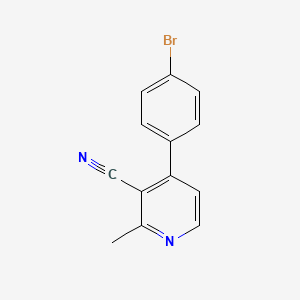
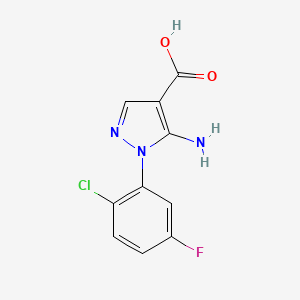
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)
